1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene
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Overview
Description
1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a butoxy chain, which is further linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method is the etherification reaction, where a chloro-substituted benzene derivative reacts with a butoxy compound in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification processes. These processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives, such as the removal of the chloro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the ethoxy and butoxy groups.
Reduction: Dechlorinated derivatives or simpler hydrocarbons.
Scientific Research Applications
1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo cleavage under certain conditions. The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene
- 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene
- 1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
Uniqueness
1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethoxy group at the 3-position of the phenoxy ring provides distinct electronic and steric properties compared to its analogs, making it suitable for specialized applications in synthesis and material science.
Properties
IUPAC Name |
1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)19/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJRQWLCSSEWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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